

Ningetinib patient-derived xenograft model validation

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Compound Focus: Ningetinib

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Ningetinib Efficacy in PDX Models

The table below summarizes the key survival data from PDX model studies comparing **ningetinib** with other FLT3 inhibitors.

FLT3 Mutant Model	Treatment	Key Survival Outcome
Ba/F3-FLT3-ITD-F691L [1]	Ningetinib	Significantly prolonged survival vs. gilteritinib & quizartinib
MOLM13-FLT3-ITD-F691L [1]	Ningetinib	Significantly prolonged survival vs. gilteritinib & quizartinib
MOLM13 (FLT3-ITD) [1]	Ningetinib	Superior anti-leukemia activity to gilteritinib and quizartinib
Ba/F3-FLT3-ITD [1]	Ningetinib	Superior anti-leukemia activity to gilteritinib and quizartinib

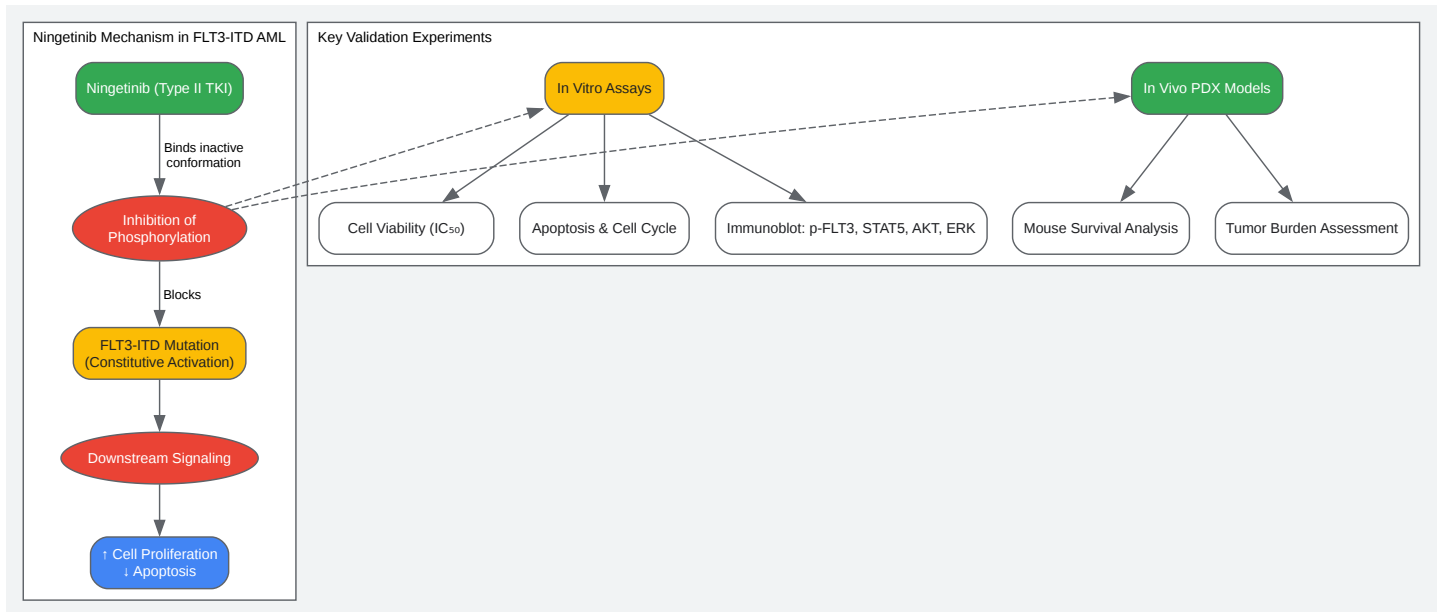
Detailed Experimental Protocols

The validation of **ningetinib** involved a series of standardized and rigorous experiments.

- **PDX Model Generation:** Studies used mouse models engrafted with human AML cell lines (like MOLM13) or Ba/F3 cells engineered to express specific FLT3 mutations (ITD, ITD-F691L, etc.) [1].
- **Drug Treatment Protocol:** In vivo, **ningetinib** was administered orally. It was dissolved in a solution containing **5% DMSO, 35% PEG300, 10% Tween 80, and 50% sterile water**. Treatments with gilteritinib and quizartinib were conducted in parallel for comparison [1].
- **Primary Cell Validation:** The anti-leukemic effect of **ningetinib** was further confirmed using **bone marrow mononuclear cells** from AML patients harboring FLT3-ITD mutations. These primary cells were isolated using density gradient centrifugation with Lymphoprep reagent and cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) [1].

Mechanism of Action and Signaling Pathways

Ningetinib exerts its effects by directly targeting FLT3 and inhibiting key downstream survival pathways. The following diagram illustrates this mechanism and the experimental workflow for its validation.



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Interpretation of Key Findings

- **Overcoming Gatekeeper Resistance:** The F691L gatekeeper mutation is a common mechanism of resistance to both type I (like gilteritinib) and type II FLT3 inhibitors [2] [1]. **Nimgetinib's** significant activity in models harboring this mutation positions it as a potential therapeutic option for patients who have relapsed on these therapies [1].
- **Type II Inhibitor Profile:** Molecular docking suggests **nimgetinib** is a **type II inhibitor**, binding to the inactive conformation of FLT3 [1]. This is consistent with its activity against ITD mutations but not TKD mutations like D835Y/V [1].

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References

1. Nintetinib, a novel FLT3 inhibitor, overcomes secondary ... [pmc.ncbi.nlm.nih.gov]
2. Counter-Therapeutic Strategies for Resistance of FLT3 ... [pmc.ncbi.nlm.nih.gov]

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